2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core modified with a sulfanyl linker and an acetamide moiety. Its structure includes a 4-methoxyphenyl group at position 3 of the triazole ring and a 2-methylphenyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-5-3-4-6-16(13)23-17(27)11-29-20-18-19(21-12-22-20)26(25-24-18)14-7-9-15(28-2)10-8-14/h3-10,12H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJBZLKGHJJOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the triazolopyrimidine intermediate with a thiol compound.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine core or the methoxyphenyl group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, bases, and acids are employed under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly as potential anticancer or antiviral drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The methoxyphenyl group enhances the binding affinity, while the sulfanyl linkage contributes to the overall stability of the compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (CAS: 863500-70-3) |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₇O₂S | C₁₇H₁₅N₇O₃S |
| Molecular Weight | Not reported | 397.4 g/mol |
| Key Substituents | 2-Methylphenyl, 4-Methoxyphenyl | 5-Methylisoxazole, 4-Methoxyphenyl |
| Potential Bioactivity | Hypothesized kinase inhibition | Unreported, but likely similar |
Functional Group Impact
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel synthetic compound that belongs to the class of triazolopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its pharmacological effects and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a triazolo[4,5-d]pyrimidine core. The presence of a methoxyphenyl group and a sulfanyl moiety contributes to its potential biological activities.
Antimicrobial Activity
- Mechanism of Action : The triazole ring system is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.
- Research Findings : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has demonstrated promising activity in preliminary assays.
| Pathogen | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
Anticancer Activity
- Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicate that it exhibits cytotoxic effects with IC50 values ranging from 45 to 97 nM .
- Mechanism of Action : The anticancer activity is hypothesized to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. This is supported by studies showing that triazole derivatives can modulate signaling pathways involved in cancer progression .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT-116 | 97 |
Anti-inflammatory Activity
- Inflammation Models : In vitro studies have indicated that the compound can reduce pro-inflammatory cytokine production in activated macrophages. This suggests potential use in treating inflammatory diseases.
- Research Insights : Compounds with similar triazole structures have been reported to exhibit anti-inflammatory effects by inhibiting NF-kB signaling pathways, which are pivotal in inflammation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of E. coli. The compound exhibited superior activity compared to standard antibiotics, indicating its potential as a novel therapeutic agent.
Case Study 2: Anticancer Evaluation
In another study focusing on breast cancer treatment, derivatives similar to the compound were tested for their ability to induce apoptosis in MCF-7 cells. The results showed significant induction of apoptotic markers, highlighting the compound's potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, particularly regarding regioselectivity in triazolo-pyrimidine assembly?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Construct the triazolo-pyrimidine core via cyclocondensation of 4-methoxyphenyl-substituted triazole precursors with thiouracil derivatives under acidic conditions.
- Step 2 : Introduce the sulfanyl group at the 7-position using nucleophilic substitution with thiol-bearing reagents (e.g., thioglycolic acid derivatives).
- Step 3 : Couple the intermediate with N-(2-methylphenyl)acetamide via carbodiimide-mediated amide bond formation.
- Key Considerations : Monitor regioselectivity using HPLC and NMR to confirm product purity. Use protecting groups (e.g., Boc) for reactive amines during heterocyclic assembly .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm the triazolo-pyrimidine core and substituent positions (e.g., as demonstrated for related N-(4-methoxyphenyl)acetamide derivatives) .
- Spectroscopic Techniques : Use -NMR to validate the 4-methoxyphenyl and 2-methylphenyl substituents. FT-IR can confirm the acetamide C=O stretch (~1650 cm).
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .
Q. What in vitro assays are most appropriate for preliminary biological evaluation?
- Methodological Answer :
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans), comparing zones of inhibition to reference drugs .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) to identify potential targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration) to minimize variability .
- Purity Analysis : Use LC-MS to confirm compound integrity; impurities >95% may skew results .
- Structural Analog Comparison : Test derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified kinase domains (e.g., EGFR, VEGFR).
- Enzyme Kinetics : Perform Michaelis-Menten analyses with ATP-competitive inhibitors to determine inhibition constants ().
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify key binding residues (e.g., hinge region interactions in kinase domains) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations in:
- Triazolo-pyrimidine substituents (e.g., 4-methoxy vs. 4-fluoro).
- Sulfanyl linker length (e.g., ethane vs. propane spacers).
- Quantitative SAR (QSAR) : Use regression models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. What computational methods are suitable for predicting metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., sulfanyl group oxidation).
- CYP450 Docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict phase I metabolism .
Experimental Design & Data Analysis
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer :
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation products via LC-MS .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
